molecular formula C21H19ClN2O2 B2529874 1-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-61-3

1-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2529874
CAS No.: 946246-61-3
M. Wt: 366.85
InChI Key: RJGCNMLCVQMFGN-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O2 and its molecular weight is 366.85. The purity is usually 95%.
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Scientific Research Applications

This chemical compound is a part of the broader family of 1,4-dihydropyridines (DHPs), which are significant classes of nitrogen-containing heterocyclic compounds. These compounds have been utilized extensively as a main skeleton in many drugs and as starting material in synthetic organic chemistry due to their presence in biological applications. The synthesis of bioactive 1,4-DHPs typically involves Hantzsch Condensation reactions, and these compounds can be further used to prepare more biologically active compounds by comparing their Structure-Activity Relationships (SARs) (H. S. Sohal, 2021).

Another aspect of research on related compounds highlights their significance in improving the pharmacological profile through stereochemistry. For example, structural analogs based on the pyrrolidin-2-one pharmacophore, such as phenylpiracetam, have shown to facilitate memory processes and attenuate the impairment of cognitive functions associated with various pathologies. The review emphasizes the direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, which underscores the importance of stereochemistry in enhancing the effectiveness of drugs (G. Veinberg et al., 2015).

Additionally, research into organotin(IV) complexes has explored their antituberculosis activity, demonstrating the wide range of structural diversity and the influence of ligand environment, organic groups attached to the tin, and compound structure on their biological activity. Such studies suggest that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to their diorganotin(IV) counterparts, highlighting the potential for these compounds in developing new antituberculosis agents (Humaira Iqbal et al., 2015).

In the field of antitumor research, imidazole derivatives, including those related to 1,4-dihydropyridines, have been reviewed for their activity. The data suggest that these compounds, some of which have passed preclinical testing, are promising for the synthesis of new antitumor drugs and compounds with various biological properties (M. Iradyan et al., 2009).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-10-15(2)12-18(11-14)23-20(25)19-4-3-9-24(21(19)26)13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGCNMLCVQMFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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